Artelastin

Description

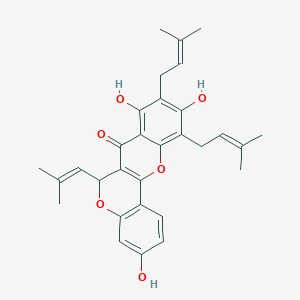

Structure

2D Structure

3D Structure

Properties

CAS No. |

182052-05-7 |

|---|---|

Molecular Formula |

C30H32O6 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

3,8,10-trihydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one |

InChI |

InChI=1S/C30H32O6/c1-15(2)7-10-20-26(32)21(11-8-16(3)4)30-25(27(20)33)28(34)24-23(13-17(5)6)35-22-14-18(31)9-12-19(22)29(24)36-30/h7-9,12-14,23,31-33H,10-11H2,1-6H3 |

InChI Key |

TVPZDSSZKMMCLB-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)CC=C(C)C)O)C |

Other CAS No. |

182052-05-7 |

Synonyms |

artelastin |

Origin of Product |

United States |

Origin and Isolation Methodologies

Botanical Sources and Distribution of Artelastin-Producing Species

This compound has been identified and isolated from specific species within the Artocarpus genus (family Moraceae). The primary sources are detailed below.

Artocarpus elasticus, also known as wild breadfruit, is a significant natural source of this compound. stuartxchange.org The compound has been successfully isolated from various parts of the tree, notably the wood and bark. prota4u.orgsmujo.idigib.res.innih.gov

The geographical distribution of Artocarpus elasticus spans across Southeast Asia. It is native to regions including Southern Myanmar, Thailand, Malaysia, Indonesia (specifically Borneo, Jawa, Sumatera, and the Lesser Sunda Islands), and the Philippines (Palawan). prota4u.orgigib.res.inkew.org The tree primarily thrives in wet tropical biomes. kew.org

Another confirmed botanical source of this compound is Artocarpus scortechinii. researchgate.netgrafiati.com Research has documented the isolation of this compound from the heartwood of this species. researchgate.netgrafiati.comkemdikbud.go.id

Artocarpus scortechinii is an evergreen tree native to Peninsular Malaysia, Sumatra, and Singapore. nparks.gov.sgkew.orgwikipedia.org It is typically found in evergreen forests at altitudes up to 750 meters. nparks.gov.sg While some taxonomies have considered it a synonym of Artocarpus elasticus, it is often treated as a distinct species in botanical and chemical studies. gbif.org

The Artocarpus genus is a rich reservoir of structurally diverse prenylated flavonoids, such as artocarpesin, artocarpin, and various artonins. smujo.idsmujo.idresearchgate.net Species like Artocarpus champeden, Artocarpus lanceifolius, and Artocarpus altilis are known to produce a wide array of these related compounds. smujo.idresearchgate.netresearchgate.net However, current scientific literature specifically identifies Artocarpus elasticus and Artocarpus scortechinii as the confirmed botanical sources from which this compound has been isolated. researchgate.netgrafiati.comkemdikbud.go.id

| Botanical Source | Plant Part(s) Used for Isolation | Native Distribution |

| Artocarpus elasticus | Wood, Bark, Wood Bark prota4u.orgsmujo.idigib.res.innih.gov | S. Myanmar, Thailand, Malaya, Sumatera, Jawa, Borneo, Lesser Sunda Is., Philippines (Palawan) igib.res.inkew.org |

| Artocarpus scortechinii | Heartwood researchgate.netgrafiati.comkemdikbud.go.idugm.ac.id | Malaya, Sumatra, Singapore nparks.gov.sgkew.orgwikipedia.org |

Advanced Extraction and Purification Techniques

The isolation of pure this compound from its natural sources is a meticulous process involving extraction followed by multi-stage purification. aip.org These protocols are designed to separate the target compound from a complex mixture of other secondary metabolites.

The initial step in obtaining this compound involves extracting the compound from the dried and powdered plant material.

Extraction : A common laboratory method is maceration, where the plant material (e.g., heartwood of A. scortechinii) is soaked in a solvent like methanol. kemdikbud.go.idaip.org The process is often repeated to maximize the yield. aip.org Following maceration, the solution is filtered. The solvent is then removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a concentrated, crude extract. aip.orgmedicopublication.com

Fractionation : The crude extract undergoes an initial separation process called fractionation. Vacuum Liquid Chromatography (VLC) is one technique used for this purpose, employing a solvent system such as a gradient of n-hexane and ethyl acetate (B1210297). grafiati.comaip.org This step divides the crude extract into several fractions of decreasing polarity.

| Stage | Technique | Description | Solvent Example |

| Extraction | Maceration | Soaking of powdered plant material in a solvent to dissolve soluble compounds. aip.org | Methanol kemdikbud.go.idaip.org |

| Concentration | Rotary Evaporation | Removal of solvent from the filtrate under reduced pressure to yield a crude extract. aip.org | N/A |

| Fractionation | Vacuum Liquid Chromatography (VLC) | Initial separation of the crude extract into fractions based on polarity. grafiati.comaip.org | n-hexane:ethyl acetate aip.org |

To achieve high purity, the fractions obtained from the initial separation are subjected to more refined chromatographic techniques. journalagent.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

Column Chromatography : This is a fundamental purification technique where the fractions are passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel. journalagent.compsu.ac.th A solvent or mixture of solvents (the mobile phase) is used to elute the compounds, separating them based on their affinity for the stationary phase. journalagent.com

Thin-Layer Chromatography (TLC) : TLC is used throughout the purification process to monitor the separation. aip.org It helps in identifying the fractions that contain the target compound by comparing their Retention Factor (Rf) values. Fractions with identical Rf values are often combined for further purification. grafiati.comaip.org

High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, HPLC is often employed. cespu.pt This technique uses high pressure to pass the solvent through a column with very fine particles, allowing for high-resolution separation of compounds. libretexts.org

These sophisticated separation methods are crucial for isolating this compound from other closely related flavonoids present in the Artocarpus extract. medicopublication.comujpronline.com

Key Enzymatic Steps and Prenyltransferase Activity

The crucial step in the formation of this compound is the attachment of prenyl groups to the flavonoid backbone, a reaction catalyzed by enzymes known as prenyltransferases. nih.govkyoto-u.ac.jpmdpi.com These enzymes facilitate the transfer of a prenyl group, typically from DMAPP, to specific positions on the flavonoid ring. mdpi.comresearchgate.net

The biosynthesis of the flavonoid core itself begins with the condensation of one molecule of coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. mdpi.com This is then isomerized by chalcone flavanone (B1672756) isomerase (CHI) to produce the basic flavanone skeleton. mdpi.com

Flavonoid prenyltransferases (PTs) are often membrane-bound enzymes and exhibit specificity for both the flavonoid substrate and the position of prenylation. nih.govkyoto-u.ac.jpwur.nl For instance, a flavonoid prenyltransferase from Artocarpus heterophyllus, designated AhPT1, has been shown to catalyze the C-prenylation of flavonoids. nih.gov The activity and regiospecificity of these enzymes can be influenced by factors such as the presence of metal ions like Mg²⁺ and Mn²⁺. nih.gov The prenylation process significantly increases the lipophilicity of the flavonoid, which is thought to enhance its biological activity. mdpi.comoup.comtandfonline.com this compound itself possesses three prenyl side chains. mdpi.com

Chemical Classification, Structural Features, and Structure Activity Relationships

Classification as a Prenylated Flavone (B191248)

Artelastin is classified as a prenylated flavone. portlandpress.comctdbase.org Flavonoids are a diverse group of naturally occurring polyphenolic compounds that possess a C15 phenylbenzopyran structure, typically arranged in a C6-C3-C6 framework. ctdbase.org Prenylated flavonoids are a subclass characterized by the addition of a prenyl group (a five-carbon isoprenoid unit) to the flavonoid skeleton. tandfonline.commdpi.comwikipedia.org This prenylation can occur at various positions on the A, B, or C rings of the flavone structure, and the prenyl group can undergo further modifications or cyclization, leading to significant structural diversity within this subclass. tandfonline.commdpi.com this compound's classification as a prenylated flavone highlights the presence of these isoprenoid units attached to its core flavone structure. portlandpress.comtandfonline.com

Unique Structural Motifs of this compound

This compound possesses a tetracyclic structure with three prenyl side chains. smujo.id Its chemical formula is C30H32O6. uni.lu The core structure is a substituted flavone, and the prenyl groups are attached at specific positions on the A and C rings, specifically at positions 3, 6, and 8. mdpi.com The arrangement and modification of these prenyl groups, along with the hydroxylation pattern on the flavone backbone, contribute to this compound's unique structural motifs. mdpi.commdpi.com While the general flavone structure is common, the specific placement and nature of the prenyl substitutions in this compound distinguish it from other prenylated flavonoids. mdpi.commdpi.com The presence of multiple prenyl groups increases the lipophilicity of the molecule, which is suggested to enhance its affinity for biological membranes and interaction with target proteins. mdpi.comwikipedia.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity. gardp.org For prenylated flavonoids like this compound, SAR studies explore the impact of the flavonoid backbone, the number and position of hydroxyl groups, and the number, position, and modification of prenyl groups on their observed biological effects. mdpi.comresearchgate.net

Identification of Key Pharmacophores

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to elicit a biological response. nih.govnih.gov While specific pharmacophore models solely for this compound were not extensively detailed in the search results, SAR studies on prenylated flavonoids in general provide insights into key features. The presence of hydroxyl groups on the flavonoid skeleton has been emphasized as improving inhibitory activity in some prenylated isoflavonoids. mdpi.com The prenyl groups themselves are considered important features, potentially influencing lipophilicity and membrane interactions, which can impact activity. mdpi.comwikipedia.org For this compound specifically, the presence of a 3,3-dimethylallyl group (prenyl) at the C-8 position has been associated with high antiproliferative activity in lymphocyte proliferation inhibition studies. researchgate.net This suggests that the prenyl group at this position is a key pharmacophoric feature for this particular activity.

Impact of Structural Modifications on Biological Activities

Structural modifications to prenylated flavonoids have been shown to significantly alter their biological activities. mdpi.comresearchgate.netnih.gov For this compound, studies comparing its activity to other prenylated flavonoids isolated from the same plant sources, such as Artocarpus elasticus, have provided insights. smujo.idresearchgate.net For instance, this compound, with three prenyl side chains at positions 3, 6, and 8, demonstrated potent cytotoxic activity against several human cancer cell lines (MCF-7, TK-10, and UACC-62), often showing lower IC50 values compared to other related flavonoids like artelasticin, which has a different prenylation pattern. mdpi.comresearchgate.net This highlights the importance of the number and position of prenyl groups for cytotoxic effects.

Data from cytotoxicity studies of this compound and artelasticin on human cancer cell lines: mdpi.comresearchgate.net

| Compound | MCF-7 IC₅₀ (µM) | TK-10 IC₅₀ (µM) | UACC-62 IC₅₀ (µM) |

| This compound | 2.2 researchgate.net | 4.6 researchgate.net | 2.2 researchgate.net |

| Artelasticin | 8.9 researchgate.net | 10.6 researchgate.net | 8.8 researchgate.net |

| Doxorubicin (B1662922) | 5.5 mdpi.com | 57.0 mdpi.com | 9.4 mdpi.com |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

The comparison with the positive control doxorubicin further emphasizes the potency of this compound against these cell lines. mdpi.com These findings suggest that the specific arrangement of the three prenyl groups in this compound is crucial for its potent cytotoxic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Pharmacological Activities and Underlying Molecular Mechanisms

Cellular Level Interventions

Artelastin exerts its cytotoxic effects through a multi-faceted approach, intervening in critical cellular functions necessary for cell survival and proliferation. nih.gov

Modulation of Cytoskeletal Elements

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and ensuring the proper segregation of chromosomes during cell division. nih.govwikipedia.org this compound has been shown to modulate key components of this structure. nih.govsmujo.id

Research has demonstrated that this compound disturbs the microtubule network within cancer cells. nih.govsmujo.id Microtubules are dynamic polymers essential for various cellular processes, including the formation of the mitotic spindle, which is necessary for cell division. embopress.orgnus.edu.sg By disrupting the normal dynamics of microtubules, this compound interferes with these vital functions. nih.gov Studies conducted on MCF-7 human breast cancer cells revealed that this compound treatment leads to a disturbed microtubule network, although it does not appear to affect the kinetochores. nih.gov

Nucleic Acid Metabolism Interference

The synthesis and replication of nucleic acids are fundamental processes for cell growth and division. creative-biolabs.comwho.int this compound has been found to interfere with these critical metabolic pathways. nih.govresearchgate.net

This compound directly impacts the process of DNA replication. nih.govresearchgate.net In MCF-7 human breast cancer cells, the compound was shown to delay the progression of cells through the S-phase, the period of the cell cycle where DNA is synthesized. nih.gov Further analysis using BrdU patterns in synchronized cells confirmed that this compound perturbs DNA replication. nih.gov Interestingly, the effect of this compound on DNA synthesis is biphasic; at low concentrations (below the GI50 value), it can stimulate DNA synthesis for short exposure times, while at higher concentrations (above the GI50), it has an inhibitory effect. nih.gov

Table 1: Effect of this compound on DNA Synthesis in MCF-7 Cells

Cell Cycle Progression Regulation

The cell cycle is a tightly regulated series of events that leads to cell division and the creation of two daughter cells. nih.govmicrobialcell.com this compound has been shown to disrupt the normal progression of the cell cycle. nih.govsmujo.id

Flow cytometry analysis of cells treated with this compound reveals a significant accumulation of cells in the S phase of the cell cycle. nih.govsmujo.id This accumulation is a direct consequence of the compound's interference with DNA replication, which hampers the cell's ability to complete the S phase and progress to the subsequent G2 and M phases. nih.govresearchgate.net This S phase arrest is a key mechanism of this compound's growth-inhibitory effects. nih.gov

Table 2: this compound's Impact on Cell Cycle Progression

Mechanisms of Cytotoxicity in Cellular Models

This compound has demonstrated significant cytotoxic activity against a variety of human tumor cell lines. nih.gov Research has shown it to be a potent growth inhibitor across numerous cancer cell types, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values ranging from 0.8 to 20.8 μM. nih.gov In studies using the MCF-7 human breast cancer cell line, where the GI50 was 6.0 μM, this compound was identified as a cytotoxic rather than a cytostatic agent. nih.gov

One of the primary mechanisms underlying its cytotoxicity is the disruption of the cellular microtubule network. smujo.idnih.gov This interference with microtubule dynamics leads to aberrant cell morphology and function. nih.gov Furthermore, this compound affects the cell cycle progression, specifically causing an accumulation of cells in the S phase. smujo.idnih.gov This S-phase arrest is attributed to the compound's ability to interfere with DNA replication. smujo.idnih.gov Interestingly, this compound exhibits a biphasic effect on DNA synthesis in MCF-7 cells; at low concentrations (below its GI50), it can stimulate DNA synthesis, while at higher concentrations, it is inhibitory. nih.govnih.gov

The cytotoxic effects of this compound also involve the induction of apoptosis. nih.gov Cells treated with the compound display massive cytoplasmic vacuoles and abnormal nuclear morphologies. nih.gov The presence of apoptosis has been confirmed by the TUNEL assay, which detects DNA fragmentation, a hallmark of this form of programmed cell death. nih.gov

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 6.0 μM (GI50) | nih.gov |

| TK-10 | Renal Cancer | 4.6 μM (IC50) | researchgate.net |

| UACC-62 | Melanoma | 2.2 μM (IC50) | researchgate.net |

Enzyme and Signaling Pathway Interactions

This compound's biological effects are mediated through its interaction with several key enzymes and signaling pathways, leading to the modulation of cellular processes involved in inflammation and immune responses.

Inhibition of Reactive Oxygen Species (ROS) Production Pathways

This compound has been identified as a potent inhibitor of Reactive Oxygen Species (ROS) production. smujo.idnih.gov In studies using human polymorphonuclear neutrophils (PMNs), this compound was shown to inhibit ROS generation through a strong superoxide (B77818) radical (O2•−) scavenging activity. nih.govtubitak.gov.tr This antioxidant property is a key component of its anti-inflammatory potential, as excessive ROS can contribute to tissue damage and chronic inflammation. tubitak.gov.tr Notably, while it effectively scavenges superoxide radicals, this compound was found to have no effect on the activity of myeloperoxidase (MPO), another enzyme involved in the inflammatory response. nih.gov

Modulation of Nitric Oxide (NO) Production Pathways

The compound also functions as an inhibitor of nitric oxide (NO) production. smujo.idnih.gov In murine macrophage cell lines (J774), this compound was observed to decrease NO levels. nih.gov The mechanism for this inhibition does not involve direct scavenging of NO molecules. nih.gov Instead, research suggests that this compound interferes with the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammatory responses. smujo.idnih.gov This effect appears to occur shortly after macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov

Mechanisms of Lymphocyte Proliferation Inhibition

This compound exhibits significant immunosuppressive activity by inhibiting lymphocyte proliferation. nih.govnih.gov It acts as a potent, dose-dependent inhibitor of the proliferation of both T- and B-lymphocytes induced by mitogens, with the response of B-lymphocytes being more sensitive. nih.gov The inhibitory effect of this compound on lymphocyte proliferation is irreversible and can impact both the initial induction phase and the later stages of the mitogenic response. nih.gov

The mechanism of this inhibition involves the modulation of cytokine production. In concanavalin (B7782731) A-stimulated splenocytes, this compound was shown to decrease the production of several key cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interleukin-10 (IL-10). smujo.idnih.gov However, it does not appear to affect the expression of the early activation marker CD69 or induce apoptosis in splenocytes. nih.gov

Table 2: Effect of this compound on Cytokine Production

| Cytokine | Effect | Cellular Model | Reference |

|---|---|---|---|

| IFN-γ | Decreased Production | ConA-stimulated splenocytes | nih.gov, smujo.id |

| IL-2 | Decreased Production | ConA-stimulated splenocytes | nih.gov, smujo.id |

| IL-4 | Decreased Production | ConA-stimulated splenocytes | nih.gov, smujo.id |

| IL-10 | Decreased Production | ConA-stimulated splenocytes | nih.gov, smujo.id |

Other Identified Molecular Targets and Their Downstream Signaling

Beyond its effects on ROS, NO, and lymphocytes, research has identified other molecular targets for this compound. As mentioned in the context of cytotoxicity, a primary target is tubulin . nih.gov By binding to tubulin, flavonoids can disrupt the formation and dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. tandfonline.comnih.gov The disruption of the microtubule network by this compound is a critical event that leads to cell cycle arrest and apoptosis. nih.gov

Another key process targeted by this compound is DNA replication . nih.gov Its ability to interfere with this fundamental process contributes to the observed S-phase arrest in the cell cycle of cancer cells. smujo.idnih.gov

Additionally, studies on compounds structurally related to this compound from the same plant source suggest that Protein Tyrosine Phosphatase 1B (PTP1B) could be a potential, though not yet directly confirmed, target. acs.org PTP1B is an enzyme involved in metabolic regulation, and its inhibition is being explored as a therapeutic strategy for diabetes and obesity. acs.org While analogues of this compound have shown inhibitory activity against PTP1B, further research is needed to conclusively determine if this compound itself directly targets this enzyme. acs.org

Preclinical Research Models and Mechanistic Methodologies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental in preclinical research, offering controlled environments to dissect the cellular and molecular interactions of a test compound. For Artelastin, these models have been crucial in profiling its biological activity.

Initial evaluations of this compound's biological activity involved screening against a wide array of human tumor cell lines to determine its spectrum of efficacy. Research has demonstrated that this compound exhibits a pronounced dose-dependent growth inhibitory effect across fifty-two different human tumor cell lines, which represent nine distinct types of cancer. The concentration required for 50% growth inhibition (GI50) was found to range from 0.8 to 20.8 microM, indicating a broad-spectrum cytotoxic potential against various cancer types.

For a more detailed investigation into its mechanism of action, studies have focused on the MCF-7 human breast cancer cell line, for which the GI50 was determined to be 6.0 microM. In this cell line, this compound was identified as a cytotoxic, rather than a cytostatic, compound. Mechanistic studies revealed several key cellular effects:

Biphasic Effect on DNA Synthesis: this compound demonstrated a dual effect on DNA synthesis in MCF-7 cells. At concentrations below its GI50 value and with shorter exposure times (6 and 24 hours), it stimulated DNA synthesis. Conversely, at concentrations above the GI50, it had an inhibitory effect.

Cell Cycle Interference: Flow cytometry analysis indicated that treatment with this compound leads to an accumulation of cells in the S phase of the cell cycle. Further studies with synchronized cells suggested that the compound delays DNA replication, thereby perturbing the progression of cells through the S-phase.

Microtubule Network Disruption: The compound was shown to disturb the cellular microtubule network. This is a significant finding, as the microtubule network is critical for cell division, structure, and intracellular transport.

Induction of Apoptosis: Following treatment with this compound, MCF-7 cells displayed massive cytoplasmic vacuoles and abnormal nuclear morphologies. The presence of nuclear condensation was identified as apoptotic cell death through the TUNEL assay.

Table 1: Mechanistic Profile of this compound in MCF-7 Human Breast Cancer Cells

| Cellular Process | Observed Effect of this compound |

|---|---|

| Cell Proliferation | Dose-dependent growth inhibition (GI50 = 6.0 µM) |

| DNA Synthesis | Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations |

| Cell Cycle | Accumulation of cells in the S phase; delayed DNA replication |

| Cytoskeleton | Disruption of the microtubule network |

| Cell Death Pathway | Induction of apoptosis, confirmed by TUNEL assay |

Primary cell cultures, which are derived directly from living tissue, are considered highly representative of the in vivo state and are valuable for analyzing specific biological responses. facellitate.comkosheeka.com They offer the advantage of retaining the physiological characteristics of their tissue of origin for a limited time in culture. facellitate.com Despite their importance in generating more biologically relevant data compared to immortalized cell lines, a review of the available scientific literature reveals no specific studies that have utilized primary cell cultures to analyze the biological responses to this compound.

Advanced in vitro systems, such as three-dimensional (3D) cell models and organoids, offer a more physiologically relevant microenvironment that bridges the gap between traditional 2D cell cultures and in vivo animal models. frontiersin.orgnih.gov These systems can recapitulate aspects of tissue architecture, cell-cell interactions, and the extracellular matrix, which are often lost in monolayer cultures. frontiersin.orgnih.gov These advanced models are increasingly used in drug discovery to better predict efficacy and toxicity before moving into clinical trials. nih.gov However, there is currently no published research detailing the use of 3D cell models or organoids to investigate the mechanistic properties of this compound.

In Vivo Non-Human Animal Models for Systemic Mechanistic Investigations

In vivo animal models are indispensable for understanding the systemic effects of a compound, including its metabolism, efficacy, and potential interactions within a whole biological system. nih.govnih.gov These models are a critical step in the preclinical pipeline before any consideration for human trials. nih.gov

Various animal models, particularly rodent models like mice and rats, are frequently used in cancer research to study gene function, molecular pathways, and the efficacy of potential therapeutics. nih.govresearchgate.net These can include xenograft models, where human tumor cells are implanted into immunodeficient mice, or genetically engineered models that spontaneously develop tumors. nih.govmdpi.com Despite the importance of such models, there are no specific in vivo non-human animal studies on this compound reported in the peer-reviewed scientific literature.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate molecular architecture of Artelastin.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the complete structural elucidation of this compound. google.comgoogleapis.com Both ¹H NMR and ¹³C NMR spectroscopy provide exhaustive details regarding the arrangement of atoms and functional groups within the molecule. These techniques analyze the magnetic properties of atomic nuclei to map out the carbon-hydrogen framework. One-dimensional and two-dimensional NMR experiments are employed to establish connectivity and stereochemistry, confirming the identity of this compound and related prenylated flavonoids. muni.czmuni.cz

Table 1: Application of NMR Spectroscopy in this compound Analysis

| NMR Technique | Information Provided | Reference |

| ¹H NMR | Provides data on the proton environment, including chemical shifts and coupling constants, revealing the hydrogen framework of the molecule. | |

| ¹³C NMR | Details the carbon skeleton of the compound, identifying the number and type of carbon atoms present. | |

| 2D NMR (e.g., COSY, HMBC) | Establishes correlations between protons and carbons, confirming the connectivity of the molecular structure. | muni.czmuni.cz |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. google.comgoogleapis.com High-resolution mass spectrometry (HRMS) offers exact mass measurements, which are critical for confirming the molecular formula. muni.czmuni.cz Furthermore, the fragmentation patterns observed in MS/MS analyses provide valuable insights into the molecule's structural features, corroborating data from NMR spectroscopy.

Table 2: Mass Spectrometry Data for this compound

| MS Technique | Key Finding | Significance | Reference |

| Mass Spectrometry (General) | Provides the molecular weight of the compound. | Confirms the overall mass of the this compound molecule. | clockss.org |

| High-Resolution MS (HRMS) | Delivers exact mass measurements. | Aids in the definitive determination of the elemental formula. | muni.czmuni.cz |

| Tandem MS (MS/MS) | Reveals characteristic fragmentation patterns. | Offers structural insights by showing how the molecule breaks apart. |

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is frequently used to ensure the purity of isolated compounds. google.comgoogleapis.com Reverse-phase HPLC (RP-HPLC) is a common method for analyzing compounds from Artocarpus species. utm.mx The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition to achieve efficient separation and sensitive detection of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of secondary metabolites in plant extracts containing compounds like this compound. unram.ac.idscienceworldjournal.org This method separates volatile compounds in the gas phase before detecting them with a mass spectrometer. scienceworldjournal.org The identification of compounds is achieved by comparing their mass spectra with established libraries such as the National Institute of Standard and Technology (NIST) database. scienceworldjournal.org

Table 3: Example GC-MS Analytical Parameters

| Parameter | Specification | Purpose | Reference |

| Column | HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) | Separation of compounds in the mixture. | unram.ac.id |

| Oven Temperature Program | Programmed from 70°C to 240°C at a rate of 5°C/min | To elute compounds based on their boiling points. | unram.ac.id |

| Carrier Gas | Helium | To carry the sample through the column. | unram.ac.id |

| Ionization | Electron Ionization (EI) at 70 eV | To fragment the molecules for mass analysis. | unram.ac.idscienceworldjournal.org |

| Mass Spectra Range | m/z 40 to 700 | The mass range over which ions are detected. | scienceworldjournal.org |

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

While direct imaging studies on this compound are not extensively detailed, its biological effects provide strong evidence of its subcellular interactions. Research has shown that this compound is a cytotoxic prenylated flavone (B191248) that acts on specific cellular components. mdpi-res.comcespu.pttheinterstellarplan.com

Studies on MCF-7 human breast cancer cells reveal that this compound disturbs microtubules and interferes with DNA replication. mdpi-res.comcespu.pttheinterstellarplan.com It impairs the progression of cells from the G0/G1 and S phases, leading to an accumulation of cells in the S-phase as detected by methods like flow cytometry. scienceworldjournal.org This interference with DNA synthesis suggests a direct or indirect interaction with the replication machinery within the nucleus. scienceworldjournal.orgethernet.edu.et The disruption of microtubules, crucial components of the cytoskeleton, indicates an interaction within the cytoplasm, affecting cell structure and division. cespu.pttheinterstellarplan.com

Table 4: Summary of this compound's Subcellular Interactions

| Cellular Target | Observed Effect | Implied Location | Cell Line | Reference |

| DNA Replication Machinery | Interferes with DNA synthesis; hinders progression through S-phase. | Nucleus | MCF-7 | scienceworldjournal.orgmdpi-res.comcespu.pt |

| Microtubules | Disturbs microtubule function. | Cytoplasm | MCF-7 | mdpi-res.comcespu.pttheinterstellarplan.com |

Bioanalytical Methods for Metabolic Fate and Biodistribution Research (in preclinical models)

The journey of a compound like this compound through a biological system is a complex process involving absorption, distribution, metabolism, and excretion (ADME). To trace this path, scientists employ a range of highly sensitive and specific bioanalytical techniques. These methods are designed to quantify the parent compound and its metabolites in various biological matrices, such as plasma, urine, and different tissues, providing a comprehensive picture of its in vivo behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

At the forefront of quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For a prenylated flavonoid like this compound, a typical LC-MS/MS method would be developed and validated to accurately measure its concentration in plasma and tissue homogenates from preclinical models, such as rats or mice.

The process generally involves a meticulous sample preparation stage to isolate the analyte from the complex biological matrix. This often includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction to enhance the purity of the sample.

Once prepared, the sample is injected into the LC system, where the compound of interest is separated from other components on a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The specific parent and daughter ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification.

Interactive Data Table: Representative LC-MS/MS Parameters for the Analysis of a Prenylated Flavonoid (Artonin E) in Rat Plasma

| Parameter | Value |

| Chromatography | |

| LC System | Agilent 1200 Series |

| Column | Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Agilent 6430 Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | m/z 437.2 -> 203.1 |

| Fragmentor Voltage | 135 V |

| Collision Energy | 25 eV |

| Sample Preparation | |

| Technique | Protein Precipitation with Acetonitrile |

| Internal Standard | Diazepam |

This table represents a hypothetical but scientifically plausible set of parameters for the analysis of an Artocarpus flavonoid, based on established methods for similar compounds.

Metabolic Profiling

Understanding the metabolic fate of this compound is crucial, as flavonoids are known to undergo extensive metabolism in the body, primarily in the liver and intestines. This process can significantly alter their biological activity. The primary metabolic pathways for flavonoids include glucuronidation and sulfation, which increase their water solubility and facilitate their excretion.

Metabolite profiling studies are typically conducted using high-resolution mass spectrometry (HR-MS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry. These instruments allow for the identification of unknown metabolites by providing accurate mass measurements, which can be used to determine their elemental composition.

In a preclinical study, plasma, urine, and fecal samples would be collected over time after administration of this compound. These samples would then be analyzed by LC-HR-MS to detect and identify potential metabolites. The fragmentation patterns of these metabolites are then compared to that of the parent compound to elucidate the structure of the modifications.

Interactive Data Table: Predicted Major Metabolites of this compound in Preclinical Models

| Metabolite Type | Predicted Modification | Expected Mass Shift |

| Glucuronide Conjugate | Addition of a glucuronic acid moiety | +176 Da |

| Sulfate Conjugate | Addition of a sulfate group | +80 Da |

| Hydroxylated Metabolite | Addition of a hydroxyl group | +16 Da |

| Demethylated Metabolite | Removal of a methyl group | -14 Da |

This table outlines the expected major metabolic transformations for a flavonoid compound like this compound based on common metabolic pathways.

Biodistribution Studies Using Radiolabeling and Imaging

To visualize and quantify the distribution of this compound throughout the body, radiolabeling studies are the gold standard. This involves chemically modifying the this compound molecule to include a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The radiolabeled compound is then administered to preclinical models.

At various time points, tissues and organs are collected, and the amount of radioactivity in each sample is measured using techniques like liquid scintillation counting. This provides a quantitative measure of the compound's concentration in different parts of the body.

Alternatively, non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be used to visualize the biodistribution of a radiolabeled compound in real-time in living animals. This requires labeling this compound with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc) radionuclide.

Interactive Data Table: Hypothetical Tissue Distribution of a Radiolabeled Prenylated Flavonoid in Rats (2 hours post-administration)

| Organ/Tissue | Concentration (% of Injected Dose per gram of tissue) |

| Liver | 15.2 ± 2.5 |

| Kidneys | 8.7 ± 1.8 |

| Intestines | 25.4 ± 4.1 |

| Lungs | 3.1 ± 0.7 |

| Spleen | 2.5 ± 0.5 |

| Heart | 1.8 ± 0.4 |

| Brain | 0.1 ± 0.05 |

| Plasma | 2.2 ± 0.6 |

This table presents hypothetical but plausible biodistribution data for a prenylated flavonoid, illustrating its likely accumulation in organs involved in metabolism and excretion.

Immunoassays

Immunoassays offer a high-throughput and often cost-effective method for quantifying specific compounds in biological samples. The development of an immunoassay for this compound would involve producing antibodies that specifically bind to the molecule. This is typically achieved by conjugating this compound to a larger carrier protein and immunizing an animal to elicit an immune response.

Once specific antibodies are generated, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), can be developed. In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of this compound in the sample. While no specific immunoassays for this compound have been reported, the development of such assays for other prenylated flavonoids demonstrates the feasibility of this approach for high-throughput screening of samples from preclinical studies.

Theoretical and Computational Approaches in Artelastin Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Artelastin) when bound to a receptor (a protein or enzyme). mdpi.comnih.gov This method helps to understand the potential binding modes and affinities between a molecule and its biological target, providing insights into the likely mechanism of action. Studies involving this compound have utilized molecular docking to explore its interactions with various proteins, although specific detailed findings for this compound were not extensively provided in the search results. However, the general application of molecular docking in studying flavonoid interactions with targets like enzymes involved in disease pathways is well-established. jptcp.compjps.pk For instance, docking studies have been used to investigate the potential of other flavonoids as inhibitors of enzymes like xanthine (B1682287) oxidase and dengue NS2B/NS3 protease. jptcp.compjps.pk The output of molecular docking typically includes binding scores or energies, which estimate the strength of the interaction, and detailed visualizations of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. matlantis.commdpi.comlibretexts.org Unlike static docking studies, MD simulations allow researchers to observe the dynamic nature of ligand-receptor interactions, including conformational changes of both the ligand and the target, and the stability of the bound complex over time. matlantis.comlibretexts.org This technique involves simulating the movement of atoms and molecules based on the principles of classical mechanics and a defined force field. matlantis.commdpi.com MD simulations can reveal important aspects of binding dynamics, such as how a ligand approaches and binds to a target, the flexibility of the binding site, and the influence of the surrounding environment (e.g., solvent). mdpi.comlibretexts.org While specific detailed MD simulation studies focused solely on this compound were not prominently featured in the search results, MD simulations are commonly used in the study of natural products and their interactions with biological macromolecules to complement and validate molecular docking findings and gain a more comprehensive understanding of the binding process. researchgate.netdntb.gov.ua

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. rsc.orgtaylor.eduuleth.ca These calculations can provide detailed information about a molecule's electronic distribution, energy levels, reactivity, and spectroscopic properties. rsc.orgmdpi.com For this compound, quantum chemical calculations can offer insights into its stability, potential reaction pathways, and how its electronic structure might influence its interactions with biological targets. While direct examples of quantum chemical calculations specifically on this compound were not extensively detailed in the provided search snippets, these methods are fundamental in computational chemistry for understanding the intrinsic properties of molecules, including natural products like flavonoids. taylor.edunih.gov They can be used to calculate properties such as molecular orbitals, charge distribution, and electrostatic potential maps, which are valuable for understanding a molecule's behavior in a biological environment and can inform molecular docking and MD simulation studies. uleth.camdpi.com

In Silico Prediction Models for Biological Activities and Mechanisms

In silico prediction models utilize computational algorithms and datasets to predict various biological activities and potential mechanisms of action for chemical compounds. scielo.brmdpi.comfrontiersin.orgnih.gov These models can range from simple rule-based systems to sophisticated machine learning approaches. For this compound, in silico models can be employed to predict its potential efficacy against specific diseases or targets based on its chemical structure and similarity to compounds with known activities. scielo.brfrontiersin.org These methods can help prioritize compounds for experimental testing and provide hypotheses about their potential mechanisms. For instance, in silico studies have been used to predict the biological activities and potential targets of other natural compounds, such as flavonoids from medicinal plants, suggesting activities like anti-inflammatory, anticancer, and antiallergic effects mediated through various targets like enzymes and receptors. scielo.brmdpi.com In the context of this compound, which has shown cytotoxic effects against certain cancer cell lines, in silico prediction models could potentially shed light on the specific pathways or targets involved in these observed activities. nih.govportlandpress.comsmujo.idresearchgate.net

Interactions with Biological Systems and Materials

Elucidation of Extracellular Matrix Component Interactions

There is no available research data on the interactions between Artelastin and components of the extracellular matrix such as collagen, elastin, fibronectin, or laminins. Scientific investigations have not yet been published that elucidate any binding affinities, signaling pathways, or structural effects this compound may have on the ECM.

Investigations into Potential for Biomaterial Integration

There are no studies investigating the potential for integrating this compound into biomaterials. Research into its use in hydrogels, scaffolds, or other tissue engineering constructs, as well as its biocompatibility in such systems, has not been documented in the scientific literature.

Future Directions and Emerging Research Avenues

Discovery and Validation of Novel Molecular Targets

While initial studies have shown that Artelastin inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), its precise molecular targets remain largely uncharacterized. nih.gov Identifying and validating these targets is a critical step toward understanding its mechanism of action. mtoz-biolabs.com Future research will need to move beyond phenotypic observations to pinpoint the specific proteins or pathways this compound interacts with.

Target Identification Strategies:

Chemical Proteomics: Techniques such as Activity-Based Protein Profiling (ABPP) can be employed to identify target proteins directly within complex biological systems. mtoz-biolabs.com This involves using a tagged this compound probe to covalently label its protein partners, which can then be isolated and identified via mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. mtoz-biolabs.com By treating cell lysates with this compound followed by protease digestion, stabilized proteins can be identified as potential binding partners.

Target Validation Process: Once potential targets are identified, validation is essential to confirm their role in the compound's biological effects. sygnaturediscovery.com This involves a range of techniques to establish a clear link between the target and the observed phenotype. nih.gov

Genetic Manipulation: Using technologies like CRISPR/Cas9 or RNA interference (RNAi) to knock down or knock out a candidate target gene in a relevant cell line. If the cells subsequently lose their sensitivity to this compound, it provides strong evidence that the protein is a key target.

In Vitro Assays: Recombinant expression and purification of the target protein would allow for direct binding and functional assays to measure how this compound modulates its activity.

This systematic approach of discovery and validation will provide a robust foundation for understanding how this compound exerts its cytotoxic and anti-inflammatory effects. sygnaturediscovery.comnih.gov

Comprehensive Elucidation of this compound's Biosynthetic Pathway

The biosynthesis of flavonoids and the attachment of prenyl groups are complex enzymatic processes. researchgate.net Understanding the complete biosynthetic pathway of this compound in its native source, Artocarpus elasticus, is crucial for potential biotechnological production and pathway engineering. nih.govmdpi.com The elucidation process typically involves a combination of genomic, transcriptomic, and biochemical approaches.

Key Steps in Pathway Elucidation:

Precursor Identification: The this compound structure suggests its core flavonoid scaffold originates from the shikimate pathway (providing a C6-C3 unit) and the acetate (B1210297) pathway (providing a C6 unit). The prenyl side chain is likely derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Identification of Biosynthetic Gene Clusters: Sequencing the genome or transcriptome of Artocarpus elasticus can help identify gene clusters responsible for secondary metabolite production. rsc.org Bioinformatic analysis can pinpoint candidate genes encoding key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and, crucially, prenyltransferases (PTs) responsible for attaching the isoprenoid moiety.

Functional Characterization of Enzymes: Candidate genes identified would be cloned and expressed in heterologous hosts like E. coli or yeast. mdpi.com The recombinant enzymes can then be tested in vitro with predicted substrates to confirm their specific roles in the pathway, from building the flavonoid backbone to the final prenylation step.

Gene Knockout Studies: If genetic transformation of Artocarpus elasticus or a related model plant is possible, knocking out candidate genes and analyzing the resulting metabolite profile can definitively confirm their function in this compound biosynthesis. nih.gov

A complete understanding of this pathway could enable the transfer of the necessary genes to a microbial host for sustainable and scalable production of this compound. mdpi.com

Development of Innovative Synthetic Routes for this compound and its Analogues

While this compound can be isolated from a natural source, chemical synthesis is essential for producing larger quantities for research and for creating structural analogues to probe structure-activity relationships (SAR). nih.gov Developing an efficient and flexible synthetic route would allow for systematic modifications of the this compound scaffold.

Potential Synthetic Strategies:

Flavonoid Core Synthesis: Established methods for constructing the flavone (B191248) core, such as the Allan-Robinson reaction or Baker-Venkataraman rearrangement, could be adapted.

Prenylation: The key challenge is the regioselective introduction of the prenyl group onto the flavonoid backbone. This can be achieved through electrophilic substitution using prenyl bromide under controlled conditions or through more advanced organometallic coupling reactions.

Analogue Synthesis: An effective synthetic route would enable the creation of a library of this compound analogues. researchgate.net Modifications could include altering the position or length of the prenyl chain, changing the hydroxylation pattern on the aromatic rings, or introducing other functional groups.

The table below outlines potential modifications for analogue development and the rationale behind them.

| Modification Type | Example | Rationale for Synthesis |

| Prenyl Group Variation | Change prenyl to geranyl group | Investigate the effect of isoprenoid chain length on activity. |

| Ring Hydroxylation | Add/remove hydroxyl groups | Determine the importance of specific hydroxyl groups for target binding. |

| Aromatic Substitution | Introduce halogens (F, Cl, Br) | Modulate electronic properties and metabolic stability. |

| Core Scaffold Isomerism | Synthesize the corresponding isoflavone | Explore how the position of the B-ring affects biological activity. |

This table is interactive. You can sort and filter the data.

Systematic synthesis and biological evaluation of these analogues would provide critical insights into the pharmacophore of this compound, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Exploration of Additional Mechanistic Pathways in Complex Biological Systems

This compound's known inhibition of ROS and NO production points to an anti-inflammatory mechanism. nih.gov Its potent cytotoxicity suggests it also interferes with pathways critical for cancer cell survival. nih.gov Future research should aim to uncover these additional mechanistic pathways.

Potential Pathways for Investigation:

Cell Cycle Regulation: Many cytotoxic natural products function by arresting the cell cycle. Flow cytometry analysis could be used to determine if this compound causes cell accumulation in a specific phase (G1, S, or G2/M).

Apoptosis Induction: Investigating key markers of programmed cell death, such as caspase activation (caspase-3, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins, would reveal if this compound induces apoptosis.

Kinase Signaling Pathways: Flavonoids are known to interact with various protein kinases that regulate cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. Western blot analysis could be used to assess the phosphorylation status of key proteins in these pathways following this compound treatment.

Unraveling these complex signaling networks will provide a more complete picture of this compound's cellular effects and help identify the contexts in which it might have the most significant biological impact. nih.gov

Application of Multi-Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a holistic view of this compound's effects on biological systems, the application of multi-omics technologies is a powerful emerging avenue. metwarebio.comnih.gov Instead of looking at a single target or pathway, proteomics and metabolomics can provide a snapshot of global changes occurring within a cell upon treatment with the compound. nih.govmdpi.com

Proteomics: Using quantitative mass spectrometry-based proteomics, researchers can compare the entire proteome of cells treated with this compound to untreated cells. This can reveal widespread changes in protein expression, identifying entire pathways that are up- or down-regulated and providing clues to the compound's mechanism of action and potential off-target effects.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell. nih.gov By comparing the metabolomes of treated and untreated cells, researchers can understand how this compound perturbs cellular metabolism. For example, a change in the levels of specific amino acids, lipids, or Krebs cycle intermediates could point to the inhibition of a key metabolic enzyme.

Comparative Studies with Related Prenylated Flavonoids for Broader Mechanistic Insights

This compound belongs to a large family of prenylated flavonoids, many of which are found within the same plant, Artocarpus elasticus. nih.govresearchgate.net Comparative studies between this compound and its close structural relatives can provide valuable insights into structure-activity relationships and highlight the unique features that contribute to its high potency. wur.nlmdpi.com

A study comparing the cytotoxicity of several prenylated flavonoids from A. elasticus against three human cancer cell lines found that this compound was the most potent. nih.gov

| Compound | Key Structural Feature | Reported Cytotoxic Potency |

|---|---|---|

| This compound | Prenylated flavone | Most potent among tested compounds nih.gov |

| Artelastocarpin | Prenylated flavone | Active nih.gov |

| Carpelastofuran | Prenylated flavone | Active nih.gov |

| Artelastochromene | Prenylated flavone | Active nih.gov |

| Artelasticin | Prenylated flavone | Active nih.gov |

| Artocarpesin | Prenylated flavone | Active nih.gov |

| Cyclocommunin | Prenylated flavone | Active nih.gov |

By systematically comparing the activities of these and other related flavonoids, researchers can deduce the importance of the prenyl group's position, the presence of specific hydroxyl groups, and other structural motifs. This broader understanding can inform the rational design of novel synthetic analogues with improved properties.

Development of Advanced Delivery Systems for Research Applications (non-clinical)

Like many natural flavonoids, this compound is a lipophilic molecule with poor water solubility. This can pose challenges for its use in aqueous-based in vitro assays and in vivo research models. Developing advanced delivery systems for non-clinical research can help overcome these limitations by improving solubility, stability, and bioavailability. researchgate.net

Examples of Research-Grade Delivery Systems:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound within their membrane, allowing for dispersion in aqueous media.

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that entrap this compound, providing sustained release and protecting the compound from degradation.

Nanoemulsions: Oil-in-water nanoemulsions can serve as effective carriers for highly lipophilic molecules, improving their delivery to cells in culture.

These advanced formulations are not intended for clinical use but are valuable research tools that ensure consistent and reproducible results in preclinical studies by enabling controlled and targeted delivery of the compound. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for characterizing Artelastin’s purity and structural integrity in initial studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential, with cross-referencing to established spectral libraries. Include elemental analysis for empirical formula confirmation, particularly for novel derivatives .

- Key Considerations : Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in supplementary materials. Limit main text to critical data (e.g., ≤5 compounds) to maintain clarity .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity while minimizing false positives?

- Methodological Answer : Implement dose-response curves with at least three biological replicates. Use positive and negative controls (e.g., solvent-only and known inhibitors) to validate assay specificity. For cytotoxicity studies, combine MTT assays with flow cytometry to distinguish apoptosis from necrosis .

- Data Reporting : Present IC₅₀ values with 95% confidence intervals and raw data in supplementary files. Avoid overinterpreting preliminary results; reserve mechanistic hypotheses for advanced studies .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?

- Methodological Answer : Conduct comparative analyses using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. molecular docking simulations). Evaluate experimental variables such as buffer pH, temperature, and protein concentrations that may influence outcomes. Cross-validate results with independent labs to rule out technical artifacts .

- Case Study : A 2024 study resolved discrepancies in this compound’s kinase inhibition profile by replicating assays under standardized conditions (pH 7.4, 25°C) and sharing raw datasets via open-access repositories .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) model to quantify synergy, antagonism, or additive effects. Use nonlinear regression to fit dose-effect curves and calculate CI values at multiple effect levels (e.g., ED₅₀, ED₉₀). Validate assumptions of mutual exclusivity or independence via Monte Carlo simulations .

- Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | Isobologram analysis | Visualize synergistic interactions |

| 2 | CompuSyn software | Automate CI calculations |

| 3 | Bootstrapping (1,000 iterations) | Assess statistical significance |

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in this compound’s synthesis and scale-up for multi-institutional studies?

- Methodological Answer : Publish detailed synthetic procedures in supplementary materials, including reaction stoichiometry, catalyst loading, and purification steps (e.g., recrystallization solvents). For scale-up, document batch-to-batch variability using quality control metrics (e.g., HPLC purity ≥98%, yield ranges) .

- Common Pitfalls : Omitting inert atmosphere conditions or temperature gradients during exothermic reactions, which can alter product profiles .

Data Interpretation & Reporting

Q. How should researchers address negative or inconclusive results in this compound’s pharmacokinetic studies?

- Methodological Answer : Report all data transparently, including bioavailability <10% or rapid clearance rates. Use compartmental modeling (e.g., non-linear mixed-effects) to identify outliers or species-specific metabolic differences. Discuss limitations (e.g., in vitro-in vivo correlation gaps) in the context of existing literature .

- Ethical Consideration : Negative results are critical for avoiding publication bias; archive datasets in repositories like Zenodo or Figshare .

Tables: Key Research Findings on this compound

Guidelines for Further Inquiry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.